4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine is an organic compound that features a complex structure with multiple functional groups. This compound is part of the oxazole family, which is known for its aromatic properties and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Electrophiles: Halogens (Cl2, Br2), nitronium ion (NO2+).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzene derivatives: Compounds like benzene sulfonamide and benzene sulfonic acid share structural similarities with 4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine.
Oxazole derivatives: Other oxazole compounds, such as 2-phenyl-4,5-dihydro-1,3-oxazole, have similar core structures but differ in their substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20N2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-N-(2-phenylethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C23H20N2O3S/c26-29(27,20-14-8-3-9-15-20)23-22(24-17-16-18-10-4-1-5-11-18)28-21(25-23)19-12-6-2-7-13-19/h1-15,24H,16-17H2 |
InChI Key |
XALQAVWYAPHRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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